

The chemical structure and properties of Ac-FLTD-CMK

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An In-depth Technical Guide to Ac-FLTD-CMK: A Specific Inhibitor of Inflammatory Caspases

Introduction

Ac-FLTD-CMK is a potent and selective peptide inhibitor designed to target inflammatory caspases.[1][2][3][4][5][6][7][8][9][10][11] Derived from the cleavage site of Gasdermin D (GSDMD), this molecule serves as a critical tool for researchers studying the inflammasome signaling pathways and pyroptotic cell death.[2][3][4][5][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of **Ac-FLTD-CMK**, along with detailed experimental protocols for its application.

Chemical Structure and Properties

Ac-FLTD-CMK is a tetrapeptide with the sequence Phe-Leu-Thr-Asp, modified with an N-terminal acetyl (Ac) group and a C-terminal chloromethylketone (CMK) moiety.[1] The CMK group is a reactive moiety that forms a covalent bond with the active site cysteine residue of caspases, leading to irreversible inhibition.[5]

Physicochemical Properties



Property	Value	Reference
Molecular Formula	C26H37CIN4O8	[1][7][8]
Molecular Weight	569.05 g/mol	[1][4][7]
CAS Number	2376255-48-8	[1][7][8]
Appearance	Solid	[7]
Purity	≥95% (HPLC)	[1]
Solubility	Soluble to 1 mg/mL in DMSO	[1]
Storage	Store at -20°C. In solvent, store at -80°C for up to 6 months.	[1][8]

Inhibitory Activity

Ac-FLTD-CMK demonstrates high selectivity for inflammatory caspases involved in the pyroptosis pathway, with minimal activity against apoptotic caspases like caspase-3.[2][3][5][6] [7][8][9][10][11]

Target Caspase	IC50 Value	Reference(s)
Human Caspase-1	46.7 nM	[1][2][3][4][7][8][9][11]
Human Caspase-4	1.49 μΜ	[1][2][3][4][7][8][9][11]
Human Caspase-5	329 nM (0.33 μM)	[1][2][3][4][7][8][9][11]
Murine Caspase-11	Inhibits at 10 μM	[1]
Caspase-3	Not a target	[2][3][5][6]

Mechanism of Action: Inhibition of Pyroptosis

Ac-FLTD-CMK acts as a specific inhibitor of the inflammatory caspase cascade that leads to pyroptosis, a form of pro-inflammatory programmed cell death.[3][5][6] The process begins with the activation of inflammasomes, which are multi-protein signaling platforms.[3][5][6]



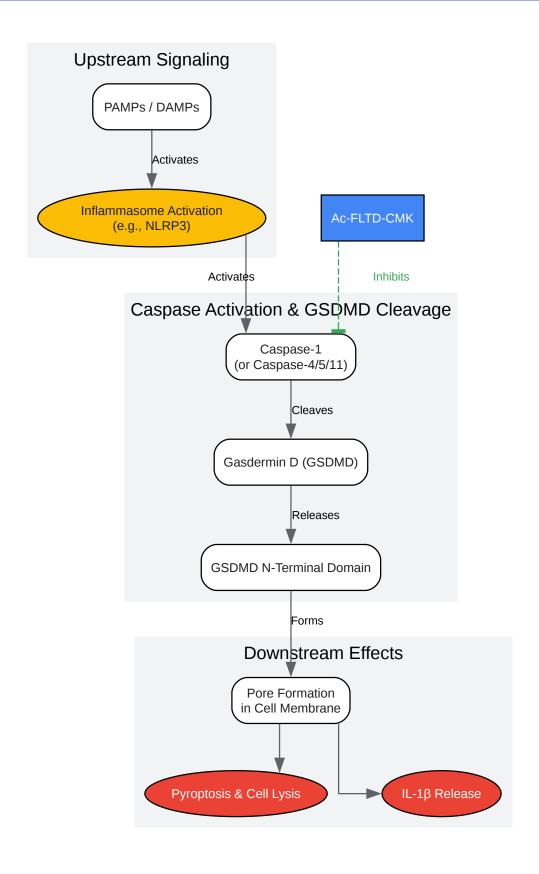




Activated inflammasomes (e.g., NLRP3) recruit and activate inflammatory caspases such as caspase-1 (in the canonical pathway) or caspases-4/5/11 (in the non-canonical pathway).[3] [12] These caspases then cleave their primary substrate, Gasdermin D (GSDMD).[5][6][12] This cleavage event liberates the N-terminal domain of GSDMD, which oligomerizes and forms pores in the cell membrane.[6][12] These pores disrupt the cell's osmotic balance, leading to cell lysis and the release of pro-inflammatory cytokines like IL-1β.[1][3][5][6]

Ac-FLTD-CMK, mimicking the GSDMD cleavage site sequence 'FLTD', binds to the catalytic groove of inflammatory caspases.[12] The crystal structure of the caspase-1/Ac-FLTD-CMK complex (PDB ID: 6BZ9) reveals that the inhibitor is held in place by extensive hydrogen bonds and hydrophobic interactions.[2][3][12] The CMK moiety forms a covalent bond with the catalytic cysteine residue (Cys285) of caspase-1, irreversibly blocking its ability to recognize and cleave GSDMD.[12] By preventing GSDMD cleavage, Ac-FLTD-CMK effectively suppresses pyroptosis and the subsequent release of inflammatory mediators.[1][2][3][4][5][6]





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Caption: Mechanism of **Ac-FLTD-CMK** in the pyroptosis pathway.



Experimental Protocols

The following protocols are based on methodologies described in the literature for evaluating the efficacy of **Ac-FLTD-CMK**.[5]

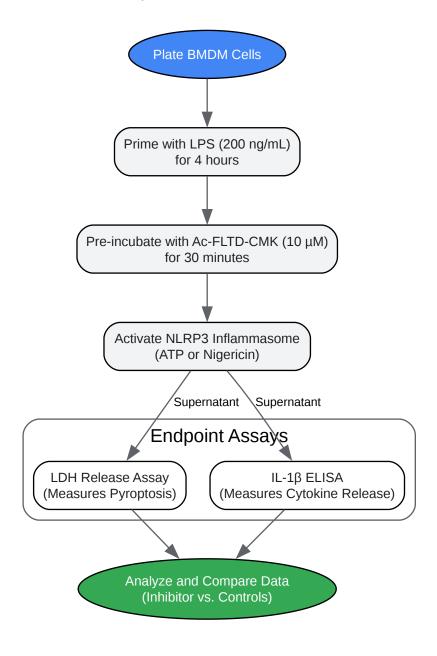
In Vitro Inhibition of NLRP3 Inflammasome Activation in Macrophages

This experiment assesses the ability of **Ac-FLTD-CMK** to inhibit pyroptosis and IL-1 β release in bone marrow-derived macrophages (BMDMs) following NLRP3 inflammasome activation.

- 1. Cell Culture and Priming:
- Plate BMDMs at a density of 2 x 10⁴ cells/well in a 96-well plate and culture overnight.
- Prime the cells by treating them with 200 ng/mL of lipopolysaccharide (LPS) for 4 hours. This step upregulates the expression of pro-IL-1 β and NLRP3 components.
- 2. Inhibitor Treatment:
- Prepare a stock solution of Ac-FLTD-CMK in DMSO.
- Pre-incubate the LPS-primed cells with 10 μM Ac-FLTD-CMK for 30 minutes. Include appropriate controls: a vehicle control (DMSO) and a positive control inhibitor like the pancaspase inhibitor z-VAD-FMK or the NLRP3-specific inhibitor MCC950.[5]
- 3. Inflammasome Activation:
- Induce NLRP3 inflammasome activation by adding either 5 mM ATP or 10 μ M nigericin to the wells.[5]
- Incubate for 30-60 minutes.
- 4. Measurement of Pyroptosis (Cytotoxicity):
- Collect the cell culture supernatant.



- Measure the activity of lactate dehydrogenase (LDH) released from lysed cells using a commercially available LDH cytotoxicity assay kit. Increased LDH release indicates a higher level of pyroptosis.
- 5. Measurement of IL-1β Release:
- Use the same cell culture supernatant.
- Quantify the concentration of secreted IL-1β using an enzyme-linked immunosorbent assay (ELISA) kit specific for murine IL-1β.





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Caption: Experimental workflow for in vitro inflammasome inhibition.

Conclusion

Ac-FLTD-CMK is a highly specific and potent tool for the in vitro and in vivo study of inflammatory caspase-driven pyroptosis.[4][5] Its mechanism of action, centered on the irreversible inhibition of GSDMD cleavage, allows for precise dissection of the inflammasome signaling pathway.[2][3][4][5] The data and protocols presented in this guide offer researchers a solid foundation for utilizing **Ac-FLTD-CMK** to investigate the roles of pyroptosis in various physiological and pathological conditions.

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